An In-Depth Technical Guide to 11-Hydroxyoctadec-9-enoic Acid: From Chemical Structure to Biological Significance
An In-Depth Technical Guide to 11-Hydroxyoctadec-9-enoic Acid: From Chemical Structure to Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Hydroxyoctadec-9-enoic acid is a long-chain fatty acid that has garnered interest within the scientific community due to its presence in various biological systems and its potential, though not yet fully elucidated, physiological roles.[1] This guide provides a comprehensive overview of its chemical structure, properties, biosynthesis, and known biological implications, alongside detailed methodologies for its analysis. As a member of the hydroxy fatty acid family, it is structurally related to other well-studied oxidized linoleic acid metabolites, such as 9-HODE and 13-HODE, which are known to be involved in inflammatory and metabolic signaling pathways. Understanding the nuances of 11-Hydroxyoctadec-9-enoic acid is crucial for researchers investigating lipid metabolism, cellular signaling, and the development of novel therapeutics.
Part 1: Chemical Structure and Physicochemical Properties
11-Hydroxyoctadec-9-enoic acid is an 18-carbon fatty acid characterized by a hydroxyl group at the 11th carbon and a double bond between the 9th and 10th carbons. The specific stereochemistry of the hydroxyl group and the configuration of the double bond (cis or trans) can vary, leading to different isomers with potentially distinct biological activities. The most commonly cited form is (E)-11-hydroxyoctadec-9-enoic acid.[1][2]
The presence of both a hydroxyl group and a carboxylic acid function imparts amphiphilic properties to the molecule, influencing its solubility and interaction with biological membranes and proteins.
| Property | Value | Source |
| Molecular Formula | C18H34O3 | PubChem[1] |
| Molecular Weight | 298.5 g/mol | PubChem[1] |
| IUPAC Name | (E)-11-hydroxyoctadec-9-enoic acid | PubChem[1] |
| Computed XLogP3 | 5.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 15 | PubChem[1] |
Part 2: Biosynthesis and Metabolism
The formation of 11-Hydroxyoctadec-9-enoic acid has been observed in microbial and algal systems, suggesting specific enzymatic pathways for its production.
Microbial Biotransformation
Certain bacteria, such as Pseudomonas sp. 32T3, are capable of producing (E)-11-hydroxy-9-octadecenoic acid through the biotransformation of oleic acid.[2] This process involves the hydration of the double bond in oleic acid, a reaction catalyzed by oleate hydratase enzymes. This microbial production pathway is of interest for the potential biotechnological synthesis of this and other hydroxy fatty acids.
Caption: Known Signaling Pathways of 9-HODE and 13-HODE, Isomers of 11-Hydroxyoctadec-9-enoic Acid.
Given the toxic effects observed with the isomeric mixture containing the 11-hydroxy form, it is plausible that it could modulate inflammatory pathways, though the specific receptors and downstream signaling cascades remain to be elucidated. Further research is necessary to determine if 11-Hydroxyoctadec-9-enoic acid directly interacts with PPARs, GPR132, or other cellular targets to exert its biological effects.
Part 4: Analytical Methodologies
Accurate quantification of 11-Hydroxyoctadec-9-enoic acid in biological matrices is essential for understanding its physiological and pathological relevance. The following section provides detailed protocols for its extraction, purification, and analysis.
Extraction and Purification
A robust method for isolating hydroxy fatty acids from complex biological samples like plasma or tissue homogenates involves a combination of liquid-liquid extraction and solid-phase extraction (SPE).
Step-by-Step Protocol for Extraction and SPE:
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Sample Homogenization: Homogenize tissue samples in a cold solvent mixture, such as 2:1 (v/v) chloroform:methanol, to extract lipids. For plasma or serum, protein precipitation with a cold solvent like methanol is recommended.
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Internal Standard Spiking: Add an appropriate internal standard, such as a deuterated analog of a similar hydroxy fatty acid, to the sample to allow for accurate quantification.
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Liquid-Liquid Extraction (for tissues): After homogenization, add water to create a biphasic system. Centrifuge and collect the lower organic phase containing the lipids.
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Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen. Reconstitute the lipid extract in a solvent compatible with the subsequent SPE step.
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Solid-Phase Extraction (SPE):
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Cartridge: Use a C18 SPE cartridge.
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Conditioning: Condition the cartridge with methanol followed by water.
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Sample Loading: Load the reconstituted lipid extract onto the cartridge.
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Washing: Wash the cartridge with an aqueous solvent to remove polar impurities.
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Elution: Elute the hydroxy fatty acids with a more non-polar solvent, such as methanol or acetonitrile.
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Final Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute the purified extract in a suitable solvent for LC-MS/MS or GC-MS analysis.
Caption: Experimental Workflow for the Extraction and Purification of 11-Hydroxyoctadec-9-enoic Acid.
Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of hydroxy fatty acids.
Step-by-Step Protocol for LC-MS/MS Analysis:
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Chromatographic Separation:
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Column: Use a reverse-phase C18 column.
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Mobile Phase: A gradient of water and methanol or acetonitrile, both typically containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
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Flow Rate: A typical flow rate is 0.2-0.5 mL/min.
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Mass Spectrometry Detection:
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Ionization: Use electrospray ionization (ESI) in negative ion mode.
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Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
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MRM Transitions: Select specific precursor-to-product ion transitions for 11-Hydroxyoctadec-9-enoic acid and the internal standard for high selectivity and sensitivity.
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Quantification: Generate a standard curve using known concentrations of a pure standard of 11-Hydroxyoctadec-9-enoic acid. Calculate the concentration in the biological samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Quantification by GC-MS
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for analyzing fatty acids, but it requires a derivatization step to increase the volatility of the analytes.
Step-by-Step Protocol for GC-MS Analysis:
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Derivatization:
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Convert the carboxylic acid group to a methyl ester (FAME) using a reagent like BF3-methanol or by acid-catalyzed esterification.
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Convert the hydroxyl group to a trimethylsilyl (TMS) ether using a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). [3]2. Chromatographic Separation:
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Column: Use a non-polar or semi-polar capillary column.
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Carrier Gas: Helium is commonly used.
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Temperature Program: A temperature gradient is used to separate the derivatized fatty acids.
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Mass Spectrometry Detection:
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Ionization: Use electron ionization (EI).
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Detection Mode: Operate the mass spectrometer in selected ion monitoring (SIM) mode, targeting characteristic fragment ions of the derivatized 11-Hydroxyoctadec-9-enoic acid.
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Quantification: Similar to LC-MS/MS, use an internal standard and a standard curve for accurate quantification.
Conclusion
11-Hydroxyoctadec-9-enoic acid represents an intriguing molecule at the intersection of lipid metabolism and cellular signaling. While its chemical properties and methods for its analysis are well-established, its specific biological functions are still largely unknown and represent a promising area for future research. The toxic effects observed in animal studies with an isomeric mixture containing this compound underscore the importance of further investigation into its mechanisms of action. A deeper understanding of its interactions with cellular targets will be critical for elucidating its role in health and disease and for evaluating its potential as a biomarker or therapeutic target.
References
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Rodríguez, E., et al. (2001). Identification of (E)-11-hydroxy-9-octadecenoic acid and (E)-9-hydroxy-10-octadecenoic acid by biotransformation of Oleic acid by pseudomonas sp. 32T3. Journal of the American Oil Chemists' Society, 78(6), 593–597. [Link]
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Ko, Y.-C., et al. (2022). Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation. Antioxidants, 11(2), 180. [Link]
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Devappa, R. K., et al. (2016). Hydroxy-octadecenoic acids instead of phorbol esters are responsible for the Jatropha curcas kernel cake's toxicity. Scientific Reports, 6, 28588. [Link]
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ResearchGate. (2025). (PDF) Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation. [Link]
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International Journal of Pharmaceutical and Bio-Medical Science. (2024). Molecular Docking Analysis of 9-Octadecene, 9,12,15-Octadecatrienoic acid, Methyl Ester, Phytol, 9,12-Octadecadienoic Acid and 9. [Link]
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UCI Center for the Study of Cannabis. (n.d.). Hepatic Enzymes Relevant to the Disposition of (-)-∆9- Tetrahydrocannabinol (THC) and Its Psychoactive Metabolite, 11-OH-THC. [Link]
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ResearchGate. (2025). (PDF) The anti-inflammatory effect of 10-oxo- trans -11-octadecenoic acid (KetoC) on RAW 264.7 cells stimulated with Porphyromonas gingivalis lipopolysaccharide. [Link]
